molecular formula C18H18O7 B086621 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one CAS No. 14254-96-7

1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one

Cat. No. B086621
CAS RN: 14254-96-7
M. Wt: 346.3 g/mol
InChI Key: DHPUCRJALNWKKQ-UHFFFAOYSA-N
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Description

1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one is a type of compound known as Xanthones . It has a molecular formula of C18H18O7 and a molecular weight of 346.33 g/mol . It is a yellow powder and is sourced from the fruits of Garcinia mangostana L .


Molecular Structure Analysis

The molecular structure of 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one consists of 18 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms . The structure is planar with a dibenzo-γ-pyron scaffold .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one are not available, xanthones in general are known to undergo various chemical reactions. For instance, they can bind to the ATP-binding pocket of GSK3β and inhibit its activity .


Physical And Chemical Properties Analysis

1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one is a yellow powder . It has a molecular weight of 346.33 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

  • Crystal Structure Analysis : A study reported the isolation of a compound closely related to 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one, demonstrating its planar tricyclic unit and intermolecular hydrogen bonding patterns (Xiong et al., 2011).

  • Chemical Synthesis and Reactivity : Research on related xanthene derivatives has explored their synthesis and reactivity, such as regioselective C–C bond formation (Kavala et al., 2008), and electrochemical dehydrogenative cross-coupling (Yang et al., 2020).

  • Green Synthesis Methods : A study focused on green synthesis methods for xanthenone derivatives, using TiO2-CNTs nanocomposite as an eco-friendly catalyst (Samani et al., 2018).

  • Biological Activity : Xanthene derivatives have been investigated for various biological activities, such as antiviral, antibacterial, and anti-inflammatory properties (Masters & Bräse, 2012), and as potential antioxidants (Yamamura et al., 1996).

  • Optical Properties : The optical properties of xanthene-based dyes have been studied, important for applications in fluorescence spectroscopy and microscopy (Razmkhah et al., 2014).

  • Medicinal Chemistry : Xanthenes, including 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one, are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications (Pinto et al., 2005).

properties

IUPAC Name

1,2,3,4,7-pentamethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-20-9-6-7-11-10(8-9)13(19)12-14(21-2)16(22-3)18(24-5)17(23-4)15(12)25-11/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPUCRJALNWKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Passemar, M Saléry, PN Soh, MD Linas, A Ahond… - Phytomedicine, 2011 - Elsevier
From a library of compounds of natural sources, a big series of molecules was chosen by random sampling to evaluate their in vitro antimalarial activity against Plasmodium falciparum …
Number of citations: 26 www.sciencedirect.com

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